Methyl 3-carbazolecarboxylate
Methyl 3-carbazolecarboxylate
Methyl 3-carbazolecarboxylate belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Methyl 3-carbazolecarboxylate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 3-carbazolecarboxylate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl 3-carbazolecarboxylate can be found in fruits. This makes methyl 3-carbazolecarboxylate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
97931-41-4
VCID:
VC20819895
InChI:
InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
SMILES:
COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32
Molecular Formula:
C14H11NO2
Molecular Weight:
225.24 g/mol
Methyl 3-carbazolecarboxylate
CAS No.: 97931-41-4
Cat. No.: VC20819895
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl 3-carbazolecarboxylate belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Methyl 3-carbazolecarboxylate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 3-carbazolecarboxylate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl 3-carbazolecarboxylate can be found in fruits. This makes methyl 3-carbazolecarboxylate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 97931-41-4 |
| Molecular Formula | C14H11NO2 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | methyl 9H-carbazole-3-carboxylate |
| Standard InChI | InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3 |
| Standard InChI Key | LZXXHWWSVRIDGR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
| Appearance | Yellow powder |
| Melting Point | 175-177°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator